2-Cyano-2-(2,3-dihydro-3-oxo-1H-isoindol-1-ylidene)-N-methylacetamide
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Overview
Description
2-Cyano-2-(2,3-dihydro-3-oxo-1H-isoindol-1-ylidene)-N-methylacetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a cyano group, an isoindoline ring, and a methylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-(2,3-dihydro-3-oxo-1H-isoindol-1-ylidene)-N-methylacetamide can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydro-3-oxo-1H-isoindole with cyanoacetic acid and N-methylacetamide under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2-(2,3-dihydro-3-oxo-1H-isoindol-1-ylidene)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano-2-(2,3-dihydro-3-oxo-1H-isoindol-1-ylidene)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyano-2-(2,3-dihydro-3-oxo-1H-isoindol-1-ylidene)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acetamide: A simpler amide with a similar structural framework.
N-methylacetamide: Shares the N-methylacetamide moiety.
Cyanoacetamide: Contains the cyano group and amide functionality.
Uniqueness
2-Cyano-2-(2,3-dihydro-3-oxo-1H-isoindol-1-ylidene)-N-methylacetamide is unique due to its combination of functional groups and the presence of the isoindoline ring. This structural complexity provides it with distinct chemical and biological properties that are not found in simpler related compounds.
Biological Activity
2-Cyano-2-(2,3-dihydro-3-oxo-1H-isoindol-1-ylidene)-N-methylacetamide, with the CAS number 904667-47-6, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C₁₂H₉N₃O₂ |
Molecular Weight | 227.22 g/mol |
Appearance | Pale Yellow to Yellow Solid |
Melting Point | 246 – 248 °C (dec.) |
Solubility | Slightly soluble in chloroform and DMSO |
Storage Temperature | +4 °C |
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular mechanisms and potential therapeutic applications.
Research indicates that this compound may interact with G protein-coupled receptors (GPCRs), which are critical in various physiological processes. GPCRs play a pivotal role in signal transduction and can influence numerous cellular responses, including:
- Calcium Ion Signaling : Activation of certain GPCRs can lead to an increase in intracellular calcium levels, which is essential for various cellular functions such as muscle contraction and neurotransmitter release .
- Inhibition of Adenylyl Cyclase : Some studies suggest that this compound may inhibit adenylyl cyclase activity through specific GPCR pathways, potentially affecting cyclic AMP levels within cells .
Case Studies
- Anticancer Activity : A study published in PubMed Central highlighted the potential anticancer properties of isoindole derivatives. While specific data on this compound was limited, related compounds demonstrated significant cytotoxicity against various cancer cell lines .
- Neuroprotective Effects : Another investigation explored the neuroprotective properties of similar isoindole compounds. These studies indicated that such compounds could potentially mitigate oxidative stress and apoptosis in neuronal cells, suggesting a therapeutic role in neurodegenerative diseases .
Research Findings
Recent research has focused on synthesizing and characterizing this compound to better understand its biological implications. Key findings include:
- High Purity Levels : The compound is typically produced with a purity greater than 95%, ensuring reliability in experimental applications .
- Potential Applications : Beyond its biological activities, it has been noted for applications in coloring compositions for liquid crystal displays and image pickup tubes due to its stable chemical structure .
Properties
Molecular Formula |
C12H9N3O2 |
---|---|
Molecular Weight |
227.22 g/mol |
IUPAC Name |
(2Z)-2-cyano-N-methyl-2-(3-oxoisoindol-1-ylidene)acetamide |
InChI |
InChI=1S/C12H9N3O2/c1-14-11(16)9(6-13)10-7-4-2-3-5-8(7)12(17)15-10/h2-5H,1H3,(H,14,16)(H,15,17)/b10-9- |
InChI Key |
DBCRNBKBCOOQJC-KTKRTIGZSA-N |
Isomeric SMILES |
CNC(=O)/C(=C\1/C2=CC=CC=C2C(=O)N1)/C#N |
Canonical SMILES |
CNC(=O)C(=C1C2=CC=CC=C2C(=O)N1)C#N |
Origin of Product |
United States |
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